N-cyclohexyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclohexyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The reaction conditions often include the use of copper(I) catalysts in an aqueous medium, which facilitates the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated flow reactors to ensure consistent quality and yield. The use of continuous flow chemistry allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
N-cyclohexyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, which forms the basis for many derivatives.
Carboxyamidotriazole: A calcium channel blocker with anticancer properties.
Tazobactam: A β-lactamase inhibitor used in combination with antibiotics.
Uniqueness
N-cyclohexyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its cyclohexyl and phenyl groups contribute to its stability and ability to interact with various biological targets .
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
N-cyclohexyl-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-12-15(16(21)17-13-8-4-2-5-9-13)18-19-20(12)14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3,(H,17,21) |
InChI Key |
XSCWGLQNDLXPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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